

An In-depth Technical Guide to the Physicochemical Properties of *o*-Tolyloxyacetonitrile

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Compound of Interest

Compound Name: *o*-Tolyloxyacetonitrile

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Introduction

***o*-Tolyloxyacetonitrile**, also known as 2-(*o*-tolyloxy)acetonitrile, is an aromatic nitrile compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structure, featuring a cyanomethyl group attached to an *o*-cresol via an ether linkage, imparts a unique combination of reactivity and physicochemical characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of ***o*-tolyloxyacetonitrile**, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

Quantitative data for ***o*-tolyloxyacetonitrile** is not extensively reported in publicly available literature. The following table summarizes key available and predicted physicochemical properties to provide a foundational understanding of the compound.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	PubChem[1]
Molecular Weight	147.17 g/mol	Parchem[2], Sigma-Aldrich[3]
CAS Number	50635-21-7	Parchem[2], Allschoolabs[4]
Predicted XlogP	2.2	PubChem[1]
Physical State	Solid (predicted)	Inferred from related structures
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in common organic solvents such as ethers, and chlorinated solvents. Limited solubility in water is predicted.	

Synthesis of o-Tolyloxyacetonitrile

A robust and widely used method for the synthesis of aryl ethers like **o-tolyloxyacetonitrile** is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Reaction Scheme

The synthesis proceeds by the deprotonation of o-cresol with a suitable base to form the o-cresoxide anion, which then acts as a nucleophile and attacks chloroacetonitrile to displace the chloride ion, forming the desired ether linkage.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization.

Materials:

- o-Cresol
- Chloroacetonitrile
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of o-cresol (1.0 equivalent) in anhydrous DMF to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-cresoxide.
- Nucleophilic Substitution: Cool the reaction mixture back to 0 °C.

- Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **o-tolyloxyacetonitrile**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **o-tolyloxyacetonitrile** are not readily available, its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum of **o-tolyloxyacetonitrile** is expected to show the following signals:

- Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the benzene ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.
- Methylene Protons (-O-CH₂-CN): A singlet at approximately δ 4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and the nitrile group.
- Methyl Protons (-CH₃): A singlet at around δ 2.2 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display nine distinct signals:

- Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.[8]
- Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C-O) will be the most downfield, while the carbon bearing the methyl group will also have a characteristic chemical shift.
- Methylene Carbon (-O-CH₂-CN): A signal around δ 55-65 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **o-tolyloxyacetonitrile** would be characterized by the following key absorption bands:

- C≡N Stretch: A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹, characteristic of a nitrile group.[9]
- C-O-C Stretch (Aryl Ether): Strong, characteristic absorptions in the region of 1270-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).
- Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]
- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, **o-tolyloxyacetonitrile** would be expected to show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve:

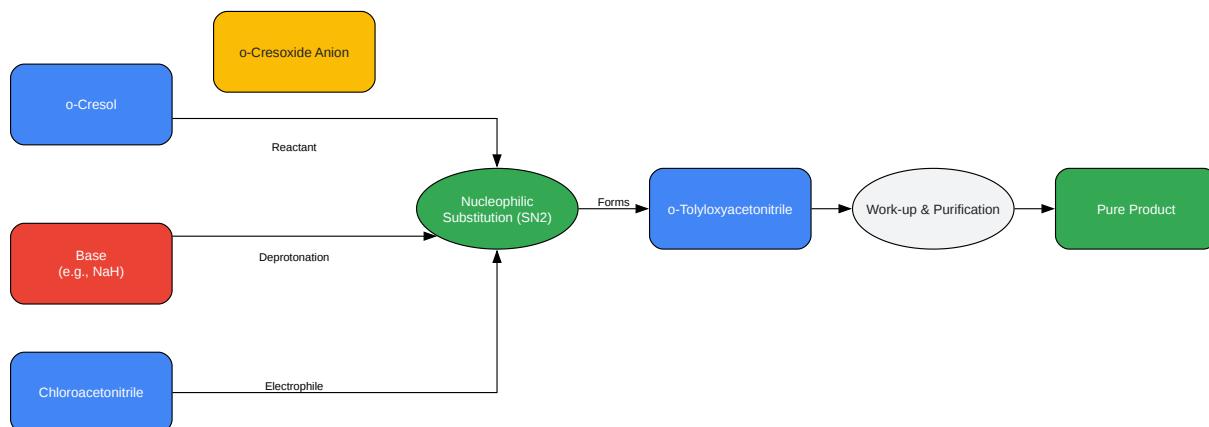
- Loss of the cyanomethyl radical (•CH₂CN): This would lead to a fragment ion corresponding to the o-cresoxy cation at m/z = 107. This is often a major fragmentation pathway for aryl ethers.

- Formation of the cyanomethyl cation ($[\text{CH}_2\text{CN}]^+$): A peak at $m/z = 40$.
- Fragmentation of the aromatic ring: Further fragmentation of the o-cresoxy cation could lead to characteristic peaks corresponding to the loss of CO and other neutral fragments.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **o-tolyloxyacetonitrile** via the Williamson ether synthesis.



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Caption: Williamson ether synthesis of **o-Tolyloxyacetonitrile**.

Conclusion

o-Tolyloxyacetonitrile is a compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on established chemical principles and predictive models. The outlined synthesis protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this versatile molecule.

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